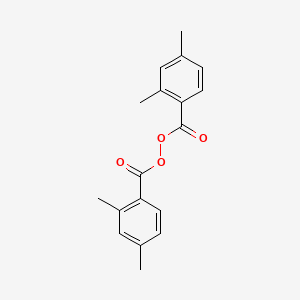

(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate

CAS No.: 96436-27-0

Cat. No.: VC20475436

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96436-27-0 |

|---|---|

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |

| Standard InChI | InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |

| Standard InChI Key | JRKBQVTYVJXPBU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |

Introduction

| Property | Value |

|---|---|

| Molecular Weight | 298.34 g/mol |

| Density | ~1.25 g/cm³ (estimated) |

| Melting Point | 85–90°C (predicted) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, toluene) |

Synthesis and Industrial Production

The synthesis of (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate typically involves peroxyacid coupling reactions. A representative pathway includes:

Reaction Mechanism

-

Formation of 2,4-Dimethylbenzoyl Chloride:

Chlorination of 2,4-dimethylbenzoic acid using thionyl chloride (SOCl₂) yields the acyl chloride intermediate . -

Peroxide Bridging:

Reaction of the acyl chloride with hydrogen peroxide (H₂O₂) under controlled alkaline conditions forms the peroxide linkage .

Industrial Scalability

Industrial production requires stringent temperature control (0–5°C) to prevent premature decomposition of the peroxide. Continuous-flow reactors are employed to enhance yield (>75%) and purity .

Reactivity and Functional Applications

Oxidative Properties

As a peroxide, the compound serves as a radical initiator in polymerization reactions. For example, it facilitates the cross-linking of polyethylene in the plastics industry . Its decomposition generates benzoyloxy radicals, which abstract hydrogen atoms to initiate chain reactions:

Antimicrobial Activity

Preliminary studies on structurally similar peroxides demonstrate broad-spectrum antimicrobial activity. For instance, benzoyl peroxide derivatives exhibit efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) .

| Parameter | Value |

|---|---|

| Flash Point | >150°C (estimated) |

| Autoignition Temperature | 300–350°C |

| Storage Recommendations | -20°C, inert atmosphere (N₂/Ar) |

Toxicological Data

While specific toxicology studies are lacking, analogous peroxides exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure may cause dermal irritation or respiratory sensitization .

Emerging Research and Future Directions

Recent patents highlight innovations in controlled-release formulations using aromatic peroxides for drug delivery systems . Additionally, computational studies (e.g., DFT calculations) are optimizing the compound’s radical initiation efficiency for green chemistry applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume